molecular formula C₃HCl₂F₃O B129663 3,3-Dichloro-1,1,1-trifluoroacetone CAS No. 126266-75-9

3,3-Dichloro-1,1,1-trifluoroacetone

Cat. No. B129663
M. Wt: 180.94 g/mol
InChI Key: LPKWVIATMJLTEK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,3-Dichloro-1,1,1-trifluoroacetone is a synthetic intermediate . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals . The product is sold “as-is” and the buyer assumes responsibility to confirm product identity and/or purity .


Synthesis Analysis

3,3-Dichloro-1,1,1-trifluoroacetone is used as a reagent to synthesize Panomifene, which is an analogue to tamoxifen, an antiestrogen currently used as a therapeutic agent against breast cancer . There are some similar routes in their metabolism .


Molecular Structure Analysis

The empirical formula of 3,3-Dichloro-1,1,1-trifluoroacetone is C3H7Cl2F3O4 . The molecular weight is 234.99 . The InChI code is 1S/C3HCl2F3O/c4-2(5)1(9)3(6,7)8/h2H .


Chemical Reactions Analysis

3,3-Dichloro-1,1,1-trifluoroacetone is less prone to hydrate than hexafluoroacetone and more electrophilic than acetone itself . Unlike both of those ketones, trifluoroacetone is prochiral . Hydrogenation of trifluoroacetone over platinum catalyst gives trifluoroisopropanol .


Physical And Chemical Properties Analysis

3,3-Dichloro-1,1,1-trifluoroacetone is a liquid at ambient temperature . The flash point is 75-76 .

Scientific Research Applications

Synthesis of Trifluorolactic Acid Derivatives

DCTFA has been effectively utilized in the synthesis of industrially significant trifluorolactic acid derivatives. The hydrolysis of DCTFA under basic conditions yields trifluorolactic acid, while the addition reaction between DCTFA and carbon nucleophiles leads to α-substituted trifluorolactic acid derivatives, such as α-methyltrifluorolactic acid and Mosher’s acid. These compounds are crucial in various chemical industries due to their unique properties imparted by the trifluoromethyl group (Ishii et al., 2004).

Oxidations of Organic Compounds

DCTFA acts as a hydride acceptor in the Oppenauer oxidation of secondary alcohols, enabling selective oxidation in the presence of primary alcohols. This application underscores its versatility in organic synthesis, particularly in the selective modification of alcohol functionalities (Mello et al., 2007).

Transformation to Trifluoromethyl-substituted Allenes

A novel method involving DCTFA leads to the generation of 3,3,3-trifluoropropynyllithium, which is used to prepare trifluoromethyl-containing tri- and tetrasubstituted allenes. These compounds are valuable in the synthesis of materials and pharmaceuticals that benefit from the inclusion of trifluoromethyl groups (Shimizu et al., 2007).

Generation of Isocoumarin Skeletons

3-Bromo-1,1,1-trifluoroacetone, a derivative of DCTFA, serves as an effective reagent for constructing the 3-trifluoromethyl isocoumarin skeleton through a ligand-promoted, iridium-catalyzed ortho-selective C-H alkylation. This application highlights the role of DCTFA derivatives in facilitating complex organic transformations and the synthesis of bioactive compounds (Zhou et al., 2020).

Environmental Persistence

Research on the environmental fate of DCTFA-related compounds, such as trifluoroacetic acid, indicates their extreme persistence in aquatic systems. This finding is significant for environmental chemistry, pointing to the long-lasting impact of fluorinated compounds in water bodies and their potential ecological effects (Ellis et al., 2001).

Safety And Hazards

Sigma-Aldrich sells this product “as-is” and makes no representation or warranty whatsoever with respect to this product . The product is considered an irritant .

Future Directions

3,3-Dichloro-1,1,1-trifluoroacetone is a useful synthetic intermediate. It is used as a reagent to synthesize Panomifene, which is an analogue to tamoxifen, an antiestrogen currently used as a therapeutic agent against breast cancer . This suggests that it could be used in the development of new therapeutic agents.

properties

IUPAC Name

3,3-dichloro-1,1,1-trifluoropropan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3HCl2F3O/c4-2(5)1(9)3(6,7)8/h2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPKWVIATMJLTEK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=O)C(F)(F)F)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3HCl2F3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70381237
Record name 3,3-Dichloro-1,1,1-trifluoroacetone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70381237
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,3-Dichloro-1,1,1-trifluoroacetone

CAS RN

126266-75-9
Record name 3,3-Dichloro-1,1,1-trifluoroacetone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70381237
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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